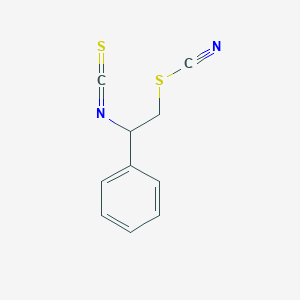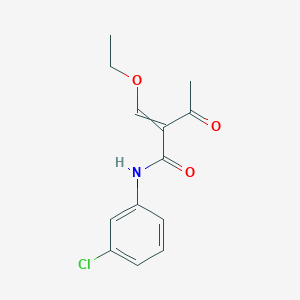![molecular formula C17H16 B14596783 Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6-methyl-6-phenyl- CAS No. 58978-25-9](/img/structure/B14596783.png)
Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6-methyl-6-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6-methyl-6-phenyl- is a complex organic compound with a unique structure that includes a cyclopropane ring fused to an indene systemThe molecular formula of Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6-methyl-6-phenyl- is C17H16 .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6-methyl-6-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a suitable indene derivative with a cyclopropane precursor in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6-methyl-6-phenyl- may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6-methyl-6-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, using reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Bromine in carbon tetrachloride or nitric acid in sulfuric acid.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Reduced derivatives with hydrogenated cyclopropane rings.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6-methyl-6-phenyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6-methyl-6-phenyl- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
Cycloprop[a]indene, 1,1-dichloro-1,1a,6,6a-tetrahydro-: A similar compound with dichloro substituents.
Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6-phenyl-: A closely related compound without the methyl group.
Uniqueness
Cycloprop[a]indene, 1,1a,6,6a-tetrahydro-6-methyl-6-phenyl- is unique due to the presence of both a cyclopropane ring and an indene system, along with the methyl and phenyl substituents. These structural features contribute to its distinct chemical and physical properties, making it valuable for various applications .
Propiedades
Número CAS |
58978-25-9 |
|---|---|
Fórmula molecular |
C17H16 |
Peso molecular |
220.31 g/mol |
Nombre IUPAC |
6-methyl-6-phenyl-1a,6a-dihydro-1H-cyclopropa[a]indene |
InChI |
InChI=1S/C17H16/c1-17(12-7-3-2-4-8-12)15-10-6-5-9-13(15)14-11-16(14)17/h2-10,14,16H,11H2,1H3 |
Clave InChI |
AQOISARQDMRDFG-UHFFFAOYSA-N |
SMILES canónico |
CC1(C2CC2C3=CC=CC=C31)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![1-[2-(2,4-Dichloro-5-nitrophenyl)hexyl]-2-nitro-1H-imidazole](/img/structure/B14596735.png)



![3-Methyl-7-(methylsulfanyl)[1,2,4]triazolo[4,3-b][1,2,4]triazine](/img/structure/B14596765.png)


